2-Acetylamino-5-iodo-4-p-tolyl-thiophene-3-carboxylic acid ethyl ester
Overview
Description
2-Acetylamino-5-iodo-4-p-tolyl-thiophene-3-carboxylic acid ethyl ester is a complex organic compound characterized by its thiophene ring structure, iodine atom, and acetylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetylamino-5-iodo-4-p-tolyl-thiophene-3-carboxylic acid ethyl ester typically involves multiple steps, starting with the formation of the thiophene ring. One common approach is the iodination of thiophene derivatives, followed by acetylation and esterification reactions. The reaction conditions often require the use of strong oxidizing agents and specific catalysts to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistency and efficiency in the manufacturing process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like iodide ions (I-) or other halides.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its iodine atom makes it a valuable reagent in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is widely used in organic synthesis.
Biology: In biological research, 2-Acetylamino-5-iodo-4-p-tolyl-thiophene-3-carboxylic acid ethyl ester can be employed as a probe or inhibitor in studying enzyme activities and biological pathways.
Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 2-Acetylamino-5-iodo-4-p-tolyl-thiophene-3-carboxylic acid ethyl ester exerts its effects depends on its molecular targets and pathways involved. For example, in biological systems, it may interact with specific enzymes or receptors, leading to modulation of biological processes.
Comparison with Similar Compounds
2-Acetylamino-5-iodo-4-methyl-thiophene-3-carboxylic acid ethyl ester
2-Acetylamino-5-iodo-4-phenyl-thiophene-3-carboxylic acid ethyl ester
2-Acetylamino-5-iodo-4-(p-tolyl)-thiophene-3-carboxylic acid methyl ester
Uniqueness: Compared to these similar compounds, 2-Acetylamino-5-iodo-4-p-tolyl-thiophene-3-carboxylic acid ethyl ester stands out due to its specific structural features, such as the presence of the ethyl ester group, which can influence its reactivity and applications.
Properties
IUPAC Name |
ethyl 2-acetamido-5-iodo-4-(4-methylphenyl)thiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16INO3S/c1-4-21-16(20)13-12(11-7-5-9(2)6-8-11)14(17)22-15(13)18-10(3)19/h5-8H,4H2,1-3H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZFDISITENRGTM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C2=CC=C(C=C2)C)I)NC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16INO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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